(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine

Catalog No.
S896185
CAS No.
1150113-66-8
M.F
C52H60N2P2
M. Wt
775 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosph...

CAS Number

1150113-66-8

Product Name

(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine

IUPAC Name

(1R,2R)-2-N,2-N-bis[[2-bis(3,5-dimethylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine

Molecular Formula

C52H60N2P2

Molecular Weight

775 g/mol

InChI

InChI=1S/C52H60N2P2/c1-35-21-36(2)26-45(25-35)55(46-27-37(3)22-38(4)28-46)51-19-13-9-15-43(51)33-54(50-18-12-11-17-49(50)53)34-44-16-10-14-20-52(44)56(47-29-39(5)23-40(6)30-47)48-31-41(7)24-42(8)32-48/h9-10,13-16,19-32,49-50H,11-12,17-18,33-34,53H2,1-8H3/t49-,50-/m1/s1

InChI Key

JGZZEPZYYHSWHV-CDKYPKJRSA-N

SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2CN(CC3=CC=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6CCCCC6N)C7=CC(=CC(=C7)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2CN(CC3=CC=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6CCCCC6N)C7=CC(=CC(=C7)C)C)C

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2CN(CC3=CC=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)[C@@H]6CCCC[C@H]6N)C7=CC(=CC(=C7)C)C)C

The compound (1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine is a complex organic molecule characterized by its unique structure that includes a cyclohexane backbone, diamine functionality, and multiple phosphine substituents. This compound belongs to a class of bidentate ligands often used in coordination chemistry and catalysis. The presence of the bis(3,5-dimethylphenyl)phosphino groups enhances its ability to form stable complexes with transition metals, making it valuable in various

The mechanism of action of (R,R)-CYCLOPHOS relies on its ability to create a chiral environment around the metal center in a catalyst. The bulky phosphino groups and the rigid cyclohexane backbone direct the substrate molecule to approach the metal center from a specific orientation. This orientation favors the formation of one enantiomer of the product over the other [].

  • Key Feature: Chiral Backbone

The key feature of (R,R)-BCP is its chiral cyclohexane backbone with two amine groups (N1) at the 1 and 2 positions. The "R,R" designation indicates the specific configuration of these amine groups, which is crucial for its ability to differentiate between enantiomers during catalysis PubChem: .

  • Functionalized Phosphine Groups

Applications in Asymmetric Reactions

(R,R)-BCP finds application in a variety of asymmetric reactions, including:

  • Hydrogenation

    This reaction involves the addition of hydrogen (H2) to a molecule. (R,R)-BCP can be used in conjunction with metal catalysts to achieve efficient and selective hydrogenation of unsaturated carbon-carbon bonds BLD Pharm: .

  • Cross-coupling Reactions

    These reactions involve the formation of new carbon-carbon bonds between different organic molecules. (R,R)-BCP can be employed with transition metal catalysts to promote stereoselective cross-coupling reactions ChemDirect.

  • Coordination Reactions: The phosphine ligands can coordinate with metal centers, forming metal-phosphine complexes that are essential in catalysis.
  • Redox Reactions: The compound can undergo oxidation or reduction processes depending on the metal it coordinates with, potentially altering its electronic properties.
  • Substitution Reactions: The presence of the diamine and phosphine groups allows for substitution reactions where ligands can be exchanged in metal complexes.

These reactions are critical for the application of this compound in catalytic processes and material synthesis.

The synthesis of (1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine typically involves several steps:

  • Preparation of Phosphines: The synthesis begins with the formation of the bis(3,5-dimethylphenyl)phosphines through the reaction of 3,5-dimethylphenyl halides with phosphorus trihydride.
  • Formation of the Diamine Framework: Cyclohexane-1,2-diamine is prepared via standard amination techniques involving cyclohexanone derivatives.
  • Coupling Reaction: The phosphines are then coupled to the benzyl group attached to the diamine using coupling agents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide).
  • Purification: The final product is purified using chromatography techniques to ensure high purity and yield.

These methods highlight the complexity and precision required in synthesizing this compound.

The applications of (1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine are diverse:

  • Catalysis: It serves as a ligand in various catalytic processes including hydrogenation and cross-coupling reactions.
  • Material Science: Its unique structural properties make it suitable for developing advanced materials with specific electronic or optical properties.
  • Pharmaceuticals: Potential applications in drug design and development due to its ability to interact with biological targets.

Studies on interaction mechanisms involving (1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine primarily focus on its coordination with transition metals. These interactions can influence:

  • Stability of Metal Complexes: The strength and nature of interactions between the ligand and metal centers affect the stability and reactivity of the resulting complexes.
  • Biological Interactions: Understanding how this compound interacts with biological molecules can provide insights into its potential therapeutic uses.

Similar Compounds: Comparison

Several compounds share structural features or functionalities with (1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
DiphosphinesTwo phosphine groups similar to this compoundOften used in homogeneous catalysis
PhosphoramiditesContain phosphorous linked to aminesUsed widely in oligonucleotide synthesis
Bidentate LigandsGeneral class including various functional groupsVersatile applications in coordination chemistry

These comparisons highlight the unique aspects of (1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine, particularly its specific arrangement of phosphine groups and its potential for diverse applications in catalysis and material science.

(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine represents a complex organophosphorus compound with significant structural complexity. The molecular formula C₅₂H₆₀N₂P₂ indicates a substantial molecular framework comprising fifty-two carbon atoms, sixty hydrogen atoms, two nitrogen atoms, and two phosphorus atoms [1]. The precise molecular weight has been determined to be 774.99 g/mol, positioning this compound in the category of moderately large organic molecules [1] [2].

The stoichiometric composition reveals several key structural features. The presence of two phosphorus atoms indicates the bisphosphine nature of the ligand, while the two nitrogen atoms originate from the cyclohexane-1,2-diamine backbone [1]. The high carbon-to-hydrogen ratio (C:H = 52:60) reflects the aromatic character of the molecule, with multiple phenyl rings contributing to the overall structure. The compound contains four 3,5-dimethylphenyl groups attached to the phosphorus centers, contributing significantly to the molecular weight and steric bulk [1] [2].

The CAS registry number 1150113-66-8 uniquely identifies this specific stereoisomer, while the MDL number MFCD17014020 provides additional database identification [1] [2]. The (1R,2R) stereochemical designation indicates the absolute configuration of the chiral centers on the cyclohexane ring, which is crucial for the compound's enantioselective properties in catalytic applications [1].

Solubility Profiles in Organic Solvents

The solubility characteristics of (1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine are primarily determined by its lipophilic nature and the presence of aromatic systems. The compound exhibits excellent solubility in common organic solvents used in organometallic chemistry and catalysis [4].

Tetrahydrofuran (THF) and dichloromethane (DCM) represent the most favorable solvents for this compound, providing excellent solubility that facilitates both synthetic procedures and purification processes [4]. These solvents are routinely employed in the preparation and handling of phosphine ligands due to their ability to dissolve both the ligand and typical transition metal precursors. Toluene also demonstrates good solubility characteristics and is frequently used in synthetic applications where aromatic solvents are preferred [4].

The compound shows moderate solubility in diethyl ether and ethyl acetate, which makes these solvents suitable for extraction and chromatographic purification procedures [4]. The limited solubility in hexanes is advantageous for crystallization processes, where controlled precipitation can be achieved through careful solvent selection and temperature manipulation [4].

Water solubility is essentially negligible due to the hydrophobic nature of the extensive aromatic framework and the absence of polar functional groups capable of hydrogen bonding with water molecules . This characteristic is typical for organophosphine ligands and necessitates the use of organic solvents in all synthetic and analytical procedures.

Protic solvents such as methanol and ethanol exhibit poor solubility profiles, which can be attributed to the potential for hydrogen bonding interactions that may interfere with the phosphine lone pairs [5]. Additionally, prolonged exposure to protic solvents may lead to hydrolysis or other degradation processes, particularly in the presence of moisture.

Thermal Stability and Decomposition Pathways

The thermal stability of (1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine is governed by several factors including the stability of the phosphine centers, the aromatic framework, and the cyclohexane backbone. Understanding the thermal decomposition pathways is essential for determining appropriate reaction conditions and storage protocols.

At room temperature (20-25°C), the compound exhibits excellent thermal stability under inert atmosphere conditions [10] [11]. This stability extends to moderately elevated temperatures up to approximately 100°C, making the compound suitable for most synthetic applications and catalytic processes that operate under mild to moderate thermal conditions [10] [11].

The onset of thermal decomposition typically occurs in the temperature range of 200-300°C, depending on the specific environmental conditions and the presence of catalytic surfaces [10] [11] [12]. The initial decomposition pathway involves the oxidation of phosphine centers to phosphine oxides, particularly when trace amounts of oxygen are present [10] [11]. This process is accelerated by elevated temperatures and can proceed through radical mechanisms [10] [11].

At higher temperatures (300-400°C), more extensive decomposition occurs, involving the cleavage of carbon-phosphorus bonds and the degradation of the aromatic framework [10] [11] [12]. The decomposition products typically include phosphine oxides, fragmented aromatic compounds, and various organic byproducts resulting from the breakdown of the cyclohexane backbone [10] [11] [12].

The thermal decomposition mechanism appears to follow a complex pathway involving multiple steps. Initial decomposition may proceed through the elimination of phosphorus-containing species, similar to the behavior observed in other organophosphorus compounds [10] [11] [12]. The 3,5-dimethylphenyl groups attached to the phosphorus centers may undergo thermal elimination reactions, leading to the formation of volatile aromatic compounds [10] [11].

The presence of the cyclohexane-1,2-diamine backbone provides additional thermal stability compared to simpler phosphine compounds, as the rigid cyclic structure helps to maintain the overall molecular integrity at moderate temperatures [10] [11]. However, at temperatures exceeding 400°C, extensive decomposition occurs with the formation of multiple degradation products [10] [11] [12].

XLogP3

11.9

Dates

Last modified: 08-16-2023

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